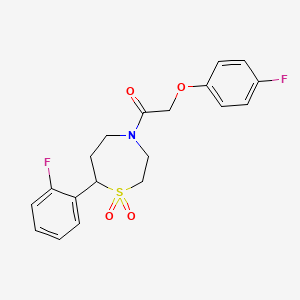

2-(4-Fluorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone

Description

2-(4-Fluorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone is a fluorinated organic compound featuring a 1,4-thiazepane ring substituted with a 2-fluorophenyl group and a sulfone (1,1-dioxido) moiety. The ethanone backbone is further modified with a 4-fluorophenoxy group.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4S/c20-14-5-7-15(8-6-14)26-13-19(23)22-10-9-18(27(24,25)12-11-22)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXMADQRVBXGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings, supported by data tables and case studies.

Chemical Composition

- Molecular Formula : C₁₈H₁₈F₂N₂O₄S

- Molecular Weight : 396.47 g/mol

- IUPAC Name : this compound

- SMILES Notation :

COC(=O)C1=CC=C(C=C1)OC2=C(S(=O)(=O)N(C2=CC=C(C=C2)F)N)C(=O)C=C

Structural Features

The compound features a thiazepane ring , which contributes to its unique biological properties. The presence of fluorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on quinoxaline aryl ethers has shown that modifications can lead to enhanced inhibition of cancer cell proliferation. The thiazepane moiety in our compound may similarly contribute to this effect through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines. For example, studies have demonstrated that related compounds can suppress IL-6 and TNF-alpha production in macrophages, suggesting a role in modulating inflammatory responses .

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific kinases involved in cancer signaling pathways. The thiazepane structure is known to interact with various protein targets, which could lead to the inhibition of pathways such as the MAPK/ERK pathway, crucial for cell growth and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Suppression of IL-6 and TNF-alpha | |

| Enzyme Inhibition | Potential inhibition of MAPK/ERK signaling |

Case Study: Anticancer Activity Assessment

In a recent study published in Wiley Online Library, a series of compounds structurally related to our target were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the phenoxy position significantly enhanced cytotoxicity, suggesting that our compound may also exhibit similar or enhanced effects due to its unique structure .

Case Study: Anti-inflammatory Mechanism Exploration

A study focusing on the anti-inflammatory mechanisms of similar diphenylether compounds revealed that these molecules could inhibit NF-kB activation, leading to reduced expression of inflammatory cytokines. This suggests that our compound might also possess the ability to modulate inflammatory pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related derivatives:

*Calculated based on molecular formula.

Pharmacological Implications

- Fluorine Positioning : The 2-fluorophenyl group on the thiazepane (target compound) vs. 2,5-difluorophenyl () may alter target engagement, as ortho-fluorine can sterically hinder binding compared to para-substitution .

- Sulfone vs. Benzodioxol : Sulfone groups (target compound, ) increase polarity and hydrogen-bonding capacity, whereas benzodioxol () enhances membrane permeability due to its lipophilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.